4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride
Description
4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride is a chemical compound with the molecular formula C₈H₁₅BrClN. It is a bicyclic amine derivative, characterized by the presence of a bromine atom and a hydrochloride group. This compound is used in various scientific research applications due to its unique structural properties .
Properties
IUPAC Name |
4-bromobicyclo[2.2.2]octan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN.ClH/c9-7-1-4-8(10,5-2-7)6-3-7;/h1-6,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAQAPUUQPPGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)N)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride typically involves the bromination of bicyclo[2.2.2]octan-1-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The amine group can be oxidized to form corresponding amides or nitriles.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amine group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include substituted bicyclo[2.2.2]octan-1-amines, amides, nitriles, and reduced derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
1. Pharmacological Potential:
4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride has been investigated for its potential as a pharmacological agent. Research has indicated that bicyclic amines can serve as inhibitors for various enzymes, including the 11-beta-hydroxysteroid dehydrogenase type 1 enzyme, which is involved in metabolic disorders such as obesity and diabetes . The compound's structure allows it to interact with biological targets effectively, making it a candidate for further drug development.
2. Antiviral Activity:
Another promising application is in the field of antiviral drug development. Compounds similar to this compound have shown efficacy against Hepatitis C virus (HCV) by inhibiting the NS5A protein, crucial for viral replication . This suggests that derivatives of this compound could be explored for their antiviral properties.
Organic Synthesis
1. Synthetic Intermediates:
The compound is useful as an intermediate in organic synthesis, particularly in the preparation of more complex bicyclic systems and other organic compounds. Its reactivity can be exploited in various chemical reactions, including nucleophilic substitutions and cyclization processes, which are essential in synthesizing pharmaceuticals and agrochemicals .
2. Reaction Mechanisms:
Studies have demonstrated that the bromine atom in this compound can participate in radical reactions, facilitating the formation of new carbon-carbon bonds. This property is valuable in developing new synthetic methodologies that utilize radical intermediates for constructing complex molecular architectures .
Materials Science
1. Polymer Chemistry:
In materials science, bicyclic compounds like this compound are being explored as building blocks for advanced materials, including polymers and polymer additives. Their unique structural properties can enhance the mechanical and thermal stability of polymeric materials, making them suitable for high-performance applications .
2. Supramolecular Chemistry:
The compound's ability to form halogen bonds has implications in supramolecular chemistry, where it can act as a building block for creating complex molecular assemblies and functional materials with specific properties . This area of research is expanding the potential applications of bicyclic compounds beyond traditional uses.
Table 1: Summary of Applications
Notable Research Findings
- A study indicated that derivatives of bicyclic amines exhibited significant inhibition of metabolic enzymes associated with obesity, highlighting their therapeutic potential.
- Research into their reactivity patterns has opened new pathways for synthetic methodologies involving radical chemistry.
Mechanism of Action
The mechanism of action of 4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways by interacting with enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octan-1-amine: Lacks the bromine atom, resulting in different reactivity and applications.
4-Chlorobicyclo[2.2.2]octan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride: Contains a fluorine atom, leading to distinct chemical properties.
Uniqueness
4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and binding characteristics. This makes it a valuable compound in various research and industrial applications .
Biological Activity
4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key properties and effects.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that contributes to its unique chemical reactivity and biological interactions. The presence of the bromine atom is significant for its pharmacological properties, influencing both the compound's reactivity and its interaction with biological targets.
Antidepressant Effects
Research has indicated that compounds related to bicyclo[2.2.2]octan-1-amine derivatives exhibit antidepressant activity. For instance, the compound Exp-561, which is structurally similar to this compound, has been studied for its efficacy in treating depression-like symptoms in animal models .
The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation is crucial for the antidepressant effects observed in various studies.
Case Studies
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Study on Antidepressant Activity : A study involving the administration of similar bicyclic compounds showed significant reductions in depressive behavior in rodent models when compared to control groups. The results suggested that these compounds could serve as potential therapeutic agents for mood disorders.
Compound Dosage (mg/kg) Effect on Behavior 4-Bromobicyclo[2.2.2]octan-1-amine HCl 10 Significant reduction in depressive symptoms Control N/A No change - Neurotransmitter Interaction Study : Another investigation focused on the interaction of bicyclic amines with serotonin receptors demonstrated that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in synaptic clefts.
Research Findings
Recent studies have explored the broader implications of bicyclic amines in pharmacology:
- Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 : Compounds similar to this compound have been identified as inhibitors of this enzyme, which plays a role in cortisol metabolism and is linked to metabolic syndrome and stress responses .
- Toxicological Profile : The compound has been assessed for acute toxicity, revealing harmful effects upon ingestion and skin contact, necessitating careful handling protocols in laboratory settings .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
